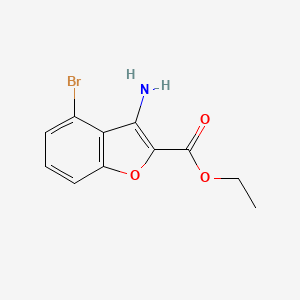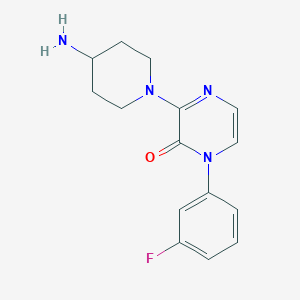
3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step may involve a substitution reaction using a fluorinated aromatic compound.
Attachment of the aminopiperidine moiety: This can be done through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazinone core.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Aminopiperidin-1-yl)-1-phenylpyrazin-2(1H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
3-(4-Methylpiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one: Contains a methyl group instead of an amino group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group and the aminopiperidine moiety in 3-(4-Aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, and specific reactivity patterns.
Eigenschaften
Molekularformel |
C15H17FN4O |
|---|---|
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
3-(4-aminopiperidin-1-yl)-1-(3-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C15H17FN4O/c16-11-2-1-3-13(10-11)20-9-6-18-14(15(20)21)19-7-4-12(17)5-8-19/h1-3,6,9-10,12H,4-5,7-8,17H2 |
InChI-Schlüssel |
GYKQDOBTRGBUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





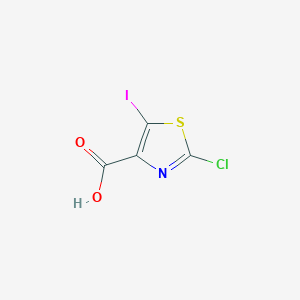



![7-(2,3-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838130.png)


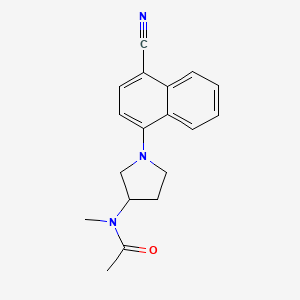
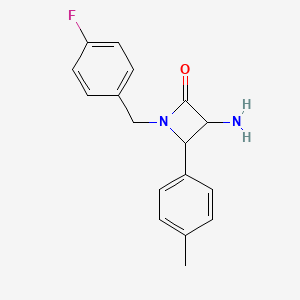
![tert-Butyl 2-(2-fluoro-2-methylpropyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B11838149.png)
